molecular formula C9H8N2O3 B2462362 2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid CAS No. 2225146-13-2

2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid

Cat. No. B2462362
CAS RN: 2225146-13-2
M. Wt: 192.174
InChI Key: GJNIFIJTMORLNT-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 2225146-13-2 . It has a molecular weight of 192.17 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The IUPAC name of this compound is 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid . The InChI code is 1S/C9H8N2O3/c12-7-4-6 (9 (13)14)5-2-1-3-10-8 (5)11-7/h1-3,6H,4H2, (H,13,14) (H,10,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been developed . This process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Environmentally Friendly Synthesis

The synthesis process of 2-oxo-1,2,3,4-tetrahydropyrimidines is environmentally friendly. It uses readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Therapeutic and Pharmacological Activities

2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities. They are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory action .

Adrenergic Receptor Antagonists

These compounds also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Anti-proliferative Agents

Compounds such as Oxo-Monastrol, which are derived from 2-oxo-1,2,3,4-tetrahydropyrimidines, act as anti-proliferative agents .

Antihypertensive Agents

®-SQ32926, a derivative of 2-oxo-1,2,3,4-tetrahydropyrimidines, acts as an antihypertensive agent .

Sedatives

Synthetic chemicals like veranal, which contain tetrahydropyrimidines moiety in their chemical structure, are used as sedatives .

HIV Medication

Zidovudine, an HIV medication, also contains tetrahydropyrimidines moiety in its chemical structure .

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Future Directions

The synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The development of methods for the synthesis of 1,8-naphthyridines will continue to be a focus in the future .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h1-3,6H,4H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNIFIJTMORLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid

CAS RN

2225146-13-2
Record name 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid
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